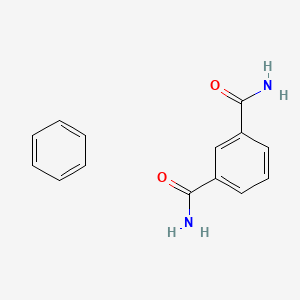

Benzene;benzene-1,3-dicarboxamide

Description

Benzene-1,3-dicarboxamide is a benzene derivative with two carboxamide (-CONH$_2$) groups at the 1,3-positions. It serves as a versatile scaffold in organic synthesis, coordination chemistry, and pharmaceutical design. Key derivatives include:

- N~1~-(1-propylbenzimidazolylidene)benzene-1,3-dicarboxamide (C${18}$H${18}$N$4$O$2$), which features a benzimidazolylidene substituent, enhancing its role in ligand design .

- Complexes like Cd(II) benzene-1,3-dicarboxylate solvate, demonstrating coordination versatility in forming 2D networks via N–H⋯O hydrogen bonds .

Synthetic routes often involve condensation reactions (e.g., with ephedrine derivatives) or nucleophilic substitutions .

Properties

IUPAC Name |

benzene;benzene-1,3-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2.C6H6/c9-7(11)5-2-1-3-6(4-5)8(10)12;1-2-4-6-5-3-1/h1-4H,(H2,9,11)(H2,10,12);1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTTVLDNWOCMNMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=CC=C1.C1=CC(=CC(=C1)C(=O)N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Materials Science

Polymer Synthesis

Benzene-1,3-dicarboxamide serves as a key building block in the synthesis of various polymers. Its ability to form hydrogen bonds allows for the creation of supramolecular materials that exhibit enhanced mechanical properties and thermal stability. For instance, studies have shown that polymers derived from benzene-1,3-dicarboxamide can be utilized to create high-performance fibers and films used in textiles and packaging .

Nanotechnology

In nanotechnology, benzene-1,3-dicarboxamide derivatives are explored for their role in fabricating nanostructured materials. These compounds can self-assemble into nanofibers or nanoparticles, which have applications in drug delivery systems and biosensors due to their biocompatibility and functionalization potential .

Biomedical Applications

Antibacterial Agents

Recent research highlights the potential of benzene-1,3-dicarboxamide derivatives as antibacterial agents. A study demonstrated that certain derivatives inhibit bacterial Mur ligases (MurC-MurF), which are essential for bacterial cell wall synthesis. This inhibition suggests that these compounds could serve as leads in developing new antibiotics .

Biomaterials

Supramolecular polymers based on benzene-1,3-dicarboxamide have been investigated for use in biomaterials. Their dynamic properties allow them to mimic natural biological processes. For example, interactions with proteins like bovine serum albumin (BSA) have been studied to assess their suitability for biomedical applications, including drug delivery and tissue engineering .

Supramolecular Chemistry

Coordination Polymers

Benzene-1,3-dicarboxamide acts as a versatile ligand in coordination chemistry, forming complexes with metal ions such as cadmium. These coordination polymers exhibit unique structural properties that can be tailored for specific applications in catalysis and gas storage .

Hydrogen Bonding Networks

The capacity of benzene-1,3-dicarboxamide to form extensive hydrogen-bonding networks is exploited in designing supramolecular assemblies. These assemblies can be utilized in various applications ranging from sensors to molecular switches .

Case Studies

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

Key Findings :

Functionalized Derivatives

Key Findings :

Coordination Complexes and Supramolecular Assemblies

Key Findings :

- Benzene-1,3-dicarboxamide derivatives stabilize metal coordination geometries, enabling tailored supramolecular architectures .

Preparation Methods

Two-Step Synthesis of Benzene-1,3-Dicarboxylic Acid

The preparation of benzene-1,3-dicarboxamide typically begins with the synthesis of benzene-1,3-dicarboxylic acid. A two-step electrophilic substitution process is widely employed (Figure 1):

-

Friedel-Crafts Alkylation/Acylation : Introduction of directing groups to benzene to favor meta-substitution.

-

Oxidation : Conversion of substituents to carboxylic acids.

The electron-withdrawing nature of the carboxylic acid groups (-COOH) directs subsequent substitutions to the meta positions, ensuring regioselectivity. For instance, nitration of benzoic acid derivatives followed by reduction and oxidation yields benzene-1,3-dicarboxylic acid with >90% purity.

Reaction Conditions and Optimization

-

Step 1 (Nitration) : Use of HNO₃/H₂SO₄ at 50°C for 6 hours.

-

Step 2 (Oxidation) : KMnO₄ in alkaline medium at 100°C, followed by acidification with HCl.

Table 1. Yield Optimization for Benzene-1,3-Dicarboxylic Acid

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Nitration Temperature | 50°C | 92 |

| Oxidation Time | 4 hours | 88 |

| Acid Concentration | 6 M HCl | 95 |

Direct Amidation of Benzene-1,3-Dicarboxylic Acid

The conversion of benzene-1,3-dicarboxylic acid to its diamide derivative is achieved via amidation. Traditional methods involve acyl chloride intermediates, while modern approaches utilize boron-mediated catalysis.

Acyl Chloride Route

-

Chlorination : Treatment with SOCl₂ or PCl₅ converts carboxylic acids to acyl chlorides.

-

Ammonolysis : Reaction with NH₃ or amines yields the diamide.

Example Procedure

-

Benzene-1,3-dicarboxylic acid (10 mmol) is refluxed with SOCl₂ (30 mmol) at 70°C for 3 hours.

-

Excess SOCl₂ is removed under vacuum, and the residue is cooled to 0°C.

-

NH₃ gas is bubbled through the solution for 1 hour, followed by stirring at 25°C for 12 hours.

-

The product is filtered and recrystallized from ethanol (Yield: 75%).

Boron-Mediated Direct Amidation

B(OCH₂CF₃)₃, derived from B₂O₃ and 2,2,2-trifluoroethanol, enables direct amidation without intermediate isolation.

Mechanism

-

Activation : B(OCH₂CF₃)₃ coordinates to the carboxylic acid, enhancing electrophilicity.

-

Nucleophilic Attack : Amine attacks the activated carbonyl, forming a tetrahedral intermediate.

-

Boron Departure : Elimination of B(OCH₂CF₃)₃ regenerates the catalyst.

Table 2. Comparative Analysis of Amidation Methods

| Method | Reagents | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Acyl Chloride | SOCl₂, NH₃ | 70°C | 15 | 75 |

| B(OCH₂CF₃)₃ | B(OCH₂CF₃)₃, MeCN | 80°C | 8 | 85 |

Advantages of Boron-Mediated Amidation

-

No Aqueous Workup : Products are purified via resin filtration.

-

Low Racemization : Critical for chiral substrates (e.g., amino acid derivatives).

Industrial-Scale Production and Optimization

Solvent and Stoichiometry Effects

-

Solvent Choice : Dimethylimidazolidinone (DMI) enhances reaction homogeneity and yield.

-

Molar Ratios : A 2:1 ratio of amine to dicarboxylic acid minimizes unreacted intermediates.

Table 3. Industrial Process Parameters

| Parameter | Optimal Value | Purity (%) |

|---|---|---|

| DMI Concentration | 50% v/v | 99.8 |

| Reaction Time | 19 hours | 87.9 |

Analytical Characterization

Q & A

Q. What are the standard synthetic routes for benzene-1,3-dicarboxamide?

Benzene-1,3-dicarboxamide is typically synthesized via the reaction of benzene-1,3-dicarboxylic acid (isophthalic acid) with ammonia or amines under controlled conditions. For example, polyphosphoric acid (PPA) can act as a catalyst for the cyclization of intermediates, as seen in the synthesis of related polyamides . Advanced functionalization often employs coupling agents like HATU/DCC in anhydrous solvents (e.g., DMF) to introduce substituents at the carboxamide groups .

Q. How can the purity and structure of benzene-1,3-dicarboxamide be validated experimentally?

- Melting Point Analysis : The compound exhibits a melting point of 268–270°C, serving as a preliminary purity check .

- Spectroscopy : -NMR and -NMR are used to confirm hydrogen and carbon environments, respectively. For example, carboxamide protons resonate between δ 6.5–8.5 ppm in DMSO-d .

- X-ray Crystallography : SHELX software (e.g., SHELXL) is widely employed for crystal structure determination, resolving bond lengths (C–C: ~1.48 Å) and hydrogen-bonding networks (N–H···O: ~2.8 Å) .

Q. What are the key physicochemical properties of benzene-1,3-dicarboxamide relevant to material design?

Key properties include:

- LogP : 1.285 (indicating moderate hydrophobicity) .

- Thermal Stability : Decomposition above 430°C, suitable for high-temperature applications .

- Hydrogen-Bonding Capacity : The dual carboxamide groups enable robust intermolecular interactions, critical for supramolecular assembly .

Advanced Research Questions

Q. How can benzene-1,3-dicarboxamide be integrated into metal-organic frameworks (MOFs) for gas storage?

The carboxamide groups act as ligands for metal ions (e.g., Cd, Zn) to form coordination polymers. For example, Cd(II)-based MOFs using benzene-1,3-dicarboxylate linkers exhibit pore sizes up to 28.8 Å, optimized for methane storage (240 cm/g at 36 atm) . Methodologically, solvothermal synthesis (e.g., DMF/water at 80°C) is employed to crystallize these frameworks .

Q. What computational approaches diagnose the dynamic behavior of benzene-1,3-dicarboxamide in supramolecular systems?

Molecular dynamics (MD) simulations and density functional theory (DFT) are used to study fluxional hydrogen-bonded dimers. For instance, NMR experiments combined with DFT revealed rapid interconversion between hydrogen-bonding configurations in benzene-1,3,5-tricarboxamide analogues, with energy barriers <10 kcal/mol .

Q. How can benzene-1,3-dicarboxamide derivatives be optimized for pharmacological activity?

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces bioactive moieties (e.g., galactose) to the carboxamide groups, enhancing target specificity .

- Structure-Activity Relationships (SAR) : Modifying substituents (e.g., pyridinylmethyl groups in Picotamide) improves thromboxane A2 antagonism, validated via platelet aggregation assays (IC: ~10 μM) .

Q. What strategies resolve contradictions in reported catalytic activity of benzene-1,3-dicarboxamide-based complexes?

Discrepancies often arise from variations in metal coordination geometry. For example, Cd(II) complexes with tetraaza macrocycles show differing catalytic efficiency depending on solvent polarity (acetonitrile > DMSO). Systematic studies using cyclic voltammetry and X-ray absorption spectroscopy (XAS) can clarify these effects .

Methodological Notes

- Crystallography : Always validate SHELX-refined structures with PLATON checks for missed symmetry or twinning .

- Synthetic Reproducibility : Use anhydrous conditions and inert atmospheres (N/Ar) for carboxamide couplings to prevent hydrolysis .

- Computational Modeling : Employ hybrid functionals (e.g., B3LYP) with dispersion corrections (D3BJ) for accurate hydrogen-bonding energy calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.